molecular formula C17H19FN4O2 B11448529 Butyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Butyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11448529
M. Wt: 330.36 g/mol
InChI Key: JVSNLEVMSUJHJT-UHFFFAOYSA-N
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Description

Butyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolo-pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of a one-pot synthesis approach, where the reactants are combined in a single reaction vessel. For example, a dicationic molten salt based on Tropine can be used as an active catalyst to facilitate the reaction . The reaction conditions often include refluxing in phosphorus oxychloride at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can help achieve high yields and purity. Solvent-free conditions or the use of green solvents like ethanol can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Butyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions can include various derivatives of the original compound, such as hydroxylated, reduced, or substituted versions. These derivatives can have different biological activities and properties .

Mechanism of Action

The mechanism of action of Butyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its unique combination of a butyl ester group and a fluorophenyl moiety, which contribute to its distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets and pathways further enhances its versatility and effectiveness in various applications.

Properties

Molecular Formula

C17H19FN4O2

Molecular Weight

330.36 g/mol

IUPAC Name

butyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H19FN4O2/c1-3-4-8-24-16(23)14-11(2)21-17-19-10-20-22(17)15(14)12-6-5-7-13(18)9-12/h5-7,9-10,15H,3-4,8H2,1-2H3,(H,19,20,21)

InChI Key

JVSNLEVMSUJHJT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(NC2=NC=NN2C1C3=CC(=CC=C3)F)C

Origin of Product

United States

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